molecular formula C22H21N5O3 B10869400 N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10869400
M. Wt: 403.4 g/mol
InChI Key: POWVXNRBJWQVQN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a dioxoisoindoline structure, and a butyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step often involves the cyclization of a suitable phthalic anhydride derivative with an amine to form the isoindoline core.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click reaction, typically involving the azide-alkyne cycloaddition. This step requires a copper(I) catalyst and is performed under mild conditions.

    Attachment of the Butyl Side Chain: The butyl side chain is introduced through an alkylation reaction, where a butyl halide reacts with the nitrogen atom of the isoindoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindoline structure.

    Substitution: The aromatic ring and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isoindoline core can interact with hydrophobic pockets in proteins, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing compound used as an antifungal agent.

    Voriconazole: A second-generation triazole antifungal with a similar mechanism of action.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a triazole ring with an isoindoline core and a butyl side chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-butan-2-yl-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-3-14(2)25-20(28)16-6-9-18-19(10-16)22(30)27(21(18)29)17-7-4-15(5-8-17)11-26-13-23-12-24-26/h4-10,12-14H,3,11H2,1-2H3,(H,25,28)

InChI Key

POWVXNRBJWQVQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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